4-Fluoro-alpha-pyrrolidinopentiophenone (4-F-PVP) hydrochloride (CAS 850352-31-7) is a halogenated synthetic cathinone and pyrovalerone derivative utilized extensively as a certified reference material and pharmacological probe . Functioning as a potent monoamine transporter inhibitor, it serves as a critical benchmark in forensic toxicology, neurochemical assays, and structure-activity relationship (SAR) studies. The hydrochloride salt form is specifically procured for its high aqueous solubility and long-term stability in analytical matrices, ensuring reliable calibration in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows .
Substituting 4-F-PVP with its non-fluorinated parent compound, alpha-PVP, or structurally related cathinones fundamentally compromises assay integrity [1]. In forensic screening, the para-fluoro substitution shifts the precursor ion mass and alters retention times, making 4-F-PVP indispensable for resolving isomeric and isobaric interferences in complex biological matrices. Furthermore, in in vitro pharmacological models, the halogenation alters the lipophilicity, membrane fluidity dynamics, and cytotoxic profile of the compound [2]. Consequently, data derived from alpha-PVP or other unfluorinated analogs cannot be accurately extrapolated to predict the behavior or detectability of 4-F-PVP, necessitating the procurement of the exact fluorinated standard [1].
The introduction of the fluorine atom at the para position of the phenyl ring shifts the protonated precursor ion [M+H]+ to m/z 250.1 for 4-F-PVP, compared to m/z 232.1 for the unfluorinated alpha-PVP baseline [1]. This +18 Da mass shift, coupled with unique product ion transitions during collision-induced dissociation, provides unambiguous differentiation in targeted toxicological screening.
| Evidence Dimension | Precursor Ion Mass [M+H]+ |
| Target Compound Data | m/z 250.1 (4-F-PVP) |
| Comparator Or Baseline | m/z 232.1 (alpha-PVP) |
| Quantified Difference | +18 Da mass shift |
| Conditions | ESI+ LC-MS/MS toxicological screening |
Essential for forensic laboratories requiring exact mass calibration to prevent false positives when screening for pyrovalerone derivatives.
In comparative in vitro assays utilizing SH-SY5Y neuroblastoma cells, 4-F-PVP demonstrates a more pronounced maximal cytotoxicity regarding mitochondrial activity and cell membrane integrity compared to the five-carbon alpha-PVP [1]. The halogenation alters the compound's interaction with the interior part of the plasma membrane, significantly changing membrane fluidity dynamics at equivalent micromolar concentrations.
| Evidence Dimension | Maximal Cytotoxicity (Mitochondrial Activity) |
| Target Compound Data | Pronounced reduction in cell viability and membrane integrity |
| Comparator Or Baseline | alpha-PVP (lower maximal cytotoxicity) |
| Quantified Difference | Statistically significant increase in maximal cytotoxic effect |
| Conditions | SH-SY5Y neuroblastoma cell line (MTT assay) |
Crucial for neurotoxicologists selecting reference compounds to accurately model the structure-toxicity relationships of halogenated versus non-halogenated synthetic cathinones.
Procuring 4-F-PVP as a hydrochloride salt rather than a freebase ensures complete dissolution in aqueous buffers and mobile phases used in high-performance liquid chromatography (HPLC) . The HCl salt form prevents the rapid volatilization and oxidative degradation typically observed in freebase pyrrolidinophenones, extending the shelf-life of the reference standard in laboratory environments.
| Evidence Dimension | Aqueous Solubility and Oxidative Stability |
| Target Compound Data | High aqueous solubility, stable for long-term storage |
| Comparator Or Baseline | 4-F-PVP freebase (prone to volatilization and poor aqueous solubility) |
| Quantified Difference | Orders of magnitude higher aqueous solubility and extended shelf-life |
| Conditions | Standard laboratory storage and aqueous buffer preparation |
Ensures reproducible concentration curves and long-term reliability for laboratories utilizing the compound as a quantitative analytical standard.
Due to its unique m/z 250.1 precursor ion and distinct fragmentation pattern, 4-F-PVP HCl is critical for calibrating LC-MS/MS and GC-MS instruments in forensic labs. It enables the accurate identification and quantification of fluorinated cathinones in complex biological matrices, preventing misidentification with alpha-PVP [2].
Leveraging its enhanced interaction with plasma membranes compared to alpha-PVP, 4-F-PVP is utilized in SH-SY5Y cell models to study the structure-activity relationships of halogenated psychoactive substances and their impact on mitochondrial viability [1].
As a potent inhibitor of dopamine and norepinephrine transporters, 4-F-PVP HCl is employed in competitive binding assays and reuptake inhibition models to map the pharmacological effects of para-phenyl substitutions on pyrovalerone derivatives [2].